5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

Optoelectronics Band Gap Engineering Photoluminescence

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 1706449-31-1) is a synthetic, disubstituted 1,3,4-oxadiazol-2-amine with the molecular formula C15H12BrN3O2 and a molecular weight of 346.18 g/mol. The compound features a central oxadiazole ring bearing a free 2-amino group and a 5-aryl substituent that uniquely combines a benzyloxy (–OCH2Ph) group at the para-position and a bromine atom at the meta-position of the phenyl ring.

Molecular Formula C15H12BrN3O2
Molecular Weight 346.18 g/mol
Cat. No. B11795262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC15H12BrN3O2
Molecular Weight346.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br
InChIInChI=1S/C15H12BrN3O2/c16-12-8-11(14-18-19-15(17)21-14)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,19)
InChIKeyBPJYCRLPJWOGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine: Core Physicochemical & Structural Identity for Research Procurement


5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 1706449-31-1) is a synthetic, disubstituted 1,3,4-oxadiazol-2-amine with the molecular formula C15H12BrN3O2 and a molecular weight of 346.18 g/mol [1]. The compound features a central oxadiazole ring bearing a free 2-amino group and a 5-aryl substituent that uniquely combines a benzyloxy (–OCH2Ph) group at the para-position and a bromine atom at the meta-position of the phenyl ring [1]. This specific substitution pattern distinguishes it from the broader class of 1,3,4-oxadiazol-2-amines and underpins its utility as a building block in medicinal chemistry and materials science, where both the aryl bromide handle and the benzyloxy pharmacophore are valued .

Why Generic 1,3,4-Oxadiazol-2-amines Cannot Substitute for 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine


Superficially similar 1,3,4-oxadiazol-2-amines—such as those bearing only a halogen or only an alkoxy substituent—cannot replicate the dual functionality embedded in the 4-(benzyloxy)-3-bromophenyl motif. The aryl bromide provides a versatile synthetic handle for cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig), a feature absent in non-halogenated analogs like 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine (BOPOXD) [1]. Simultaneously, the benzyloxy group contributes to specific pharmacophoric recognition (e.g., MAO-B inhibition) and modulates optoelectronic properties (e.g., red-shifted absorption via extended conjugation and H-bonding) that simpler bromophenyl analogs cannot achieve [2]. The precise 3-bromo-4-benzyloxy regiochemistry further controls the compound's computed lipophilicity (XLogP3 = 3.2) and hydrogen-bonding capacity, parameters critical for both CNS drug design and material doping homogeneity [1][3].

Quantitative Differentiation Evidence: 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Optoelectronic Tuning Potential: Predicted Band Gap & Quantum Yield Shift vs. Non-Halogenated Analog

The target compound can be positioned between two experimentally characterized analogs in a chitosan film matrix. The non-halogenated congener 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine (BOPOXD) exhibits a band gap of 1.93 eV (at 4 wt% doping) and a predicted absolute quantum yield of 16.28–31.48%, while the bromine-containing analog 2-([1,1′-biphenyl]-4-yl)-5-[(4-bromophenyl)methyl]-1,3,4-oxadiazole (BPHOXD) achieves a lower band gap of 1.84 eV (at 6 wt%) and a higher quantum yield of 24.35–38.61% [1]. The target compound, bearing both the benzyloxy electron-donating group and the heavy bromine atom, is expected—based on the established heavy-atom effect in organic semiconductors—to exhibit intermediate or further red-shifted optical properties compared to BOPOXD, making it a candidate for fine-tuning emission wavelength and band gap in hybrid photoluminescent materials [2].

Optoelectronics Band Gap Engineering Photoluminescence

Synthetic Diversification Advantage: Aryl Bromide as a Cross-Coupling Handle Absent in BOPOXD

The presence of a bromine atom at the meta-position of the phenyl ring provides a validated handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the 5-aryl substituent. In contrast, the non-halogenated analog BOPOXD (5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine) lacks this reactive site, limiting post-synthetic modification without de novo synthesis [1]. Bromo-containing oxadiazoles have been explicitly characterized as starting materials for cross-coupling with arylboronic acids, confirming the synthetic utility of this functional group [2]. The target compound's aryl bromide is situated ortho to the benzyloxy group, potentially enabling regioselective diversification orthogonal to the electron-rich benzyloxy-substituted position.

Medicinal Chemistry Cross-Coupling Library Synthesis

Lipophilicity Modulation: Computed LogP Differentiation vs. Non-Brominated and Non-Benzyloxy Analogs

Computed partition coefficients reveal that the target compound occupies a distinct lipophilicity space. Its XLogP3 of 3.2 [1] is significantly higher than that of the debromo analog BOPOXD (5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine, MW 267.28, predicted LogP ≈ 2.3 based on fragment-based calculation) and substantially above the simpler 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (MW 240.06, XLogP ≈ 1.7) [2]. This LogP of 3.2 falls within the optimal range for CNS drug candidates (typically LogP 2–4) while the simpler bromophenyl analog (LogP ~1.7) may limit passive membrane permeability, and the debromo benzyloxy analog (LogP ~2.3) may reduce hydrophobic target engagement.

ADME Drug Design Physicochemical Profiling

Pharmacophoric Completeness: Simultaneous Benzyloxy (MAO-B) and Halogen Motifs vs. Single-Feature Analogs

The benzyloxy substituent has been validated across multiple scaffolds (oxadiazolones, indolalkylamines, safinamide, coumarins) as a pivotal pharmacophore for monoamine oxidase B (MAO-B) inhibition [1]. The target compound uniquely combines this benzyloxy pharmacophore with a bromine substituent on the same phenyl ring. In contrast, the simpler 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine lacks the benzyloxy recognition element entirely, while BOPOXD lacks the bromine that can engage halogen-bonding interactions with target proteins and modulate metabolic stability [2]. 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have demonstrated reversible, highly potent, and selective MAO-B inhibition in the nanomolar range (IC50 values as low as 1.4 nM for optimized analogs), establishing the benzyloxy-oxadiazole scaffold as a privileged structure for this target [3].

MAO-B Inhibition Neurodegeneration Pharmacophore Design

Optimal Deployment Scenarios for 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine in R&D and Industrial Procurement


Hybrid Photoluminescent Material Development Requiring Tunable Band Gap

Research groups fabricating chitosan- or polymer-based hybrid films for down-conversion and photoluminescence applications should select this compound over non-brominated benzyloxy-oxadiazoles. The literature demonstrates that brominated oxadiazoles achieve lower band gap values (1.84 eV) and higher quantum yields (up to 38.61%) compared to non-halogenated analogs (1.93 eV; 31.48% max) in the same matrix [1]. The target compound, incorporating both benzyloxy and bromine substituents, is predicted to offer intermediate or further enhanced optoelectronic properties, enabling fine-tuning of emission characteristics without changing the polymer host.

Late-Stage Diversification in Medicinal Chemistry Libraries via Cross-Coupling

Medicinal chemists constructing focused libraries of 1,3,4-oxadiazol-2-amines should procure this compound as a key intermediate for parallel synthesis. The aryl bromide enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce diverse aryl, amine, or alkyne substituents at the meta-position, while the pre-installed benzyloxy group retains the validated MAO-B pharmacophore [2]. This dual-functional strategy eliminates the need for sequential protecting group chemistry and reduces the synthetic step count compared to starting from non-halogenated or non-benzyloxy precursors.

MAO-B Inhibitor Lead Optimization with Balanced Lipophilicity

CNS drug discovery programs targeting MAO-B for Parkinson's disease or depression should evaluate this compound as a fragment-like starting point. Its computed LogP of 3.2 resides within the CNS-optimal range (LogP 2–4), outperforming simpler bromophenyl analogs (LogP ~1.7) that may suffer from poor passive permeability [3][4]. The benzyloxy-oxadiazole scaffold has produced MAO-B inhibitors with IC50 values in the low nanomolar range, and the additional bromine substituent provides a vector for halogen-bonding interactions with the target enzyme's hydrophobic pocket [5].

Physicochemical Reference Standard for Computational ADME Model Validation

Computational chemistry groups developing or validating in silico ADME prediction models can use this compound as a calibration standard. Its experimentally uncharacterized but structurally well-defined nature—with a known molecular formula (C15H12BrN3O2), molecular weight (346.18), XLogP3 (3.2), hydrogen bond donor count (1), acceptor count (5), and rotatable bond count (4)—makes it suitable for testing predictive algorithms against compounds with intermediate complexity and dual aromatic substitution patterns [3]. It fills a gap between simpler mono-substituted oxadiazoles and more complex drug-like molecules.

Quote Request

Request a Quote for 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.